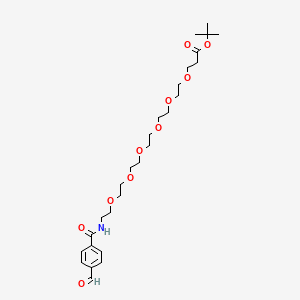

Ald-Ph-PEG6-Boc

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODVDQNRIUQKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Ald-Ph-PEG6-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG6-Boc, a heterobifunctional linker increasingly utilized in the fields of targeted drug delivery and proteomics. We will delve into its chemical structure and physicochemical properties, provide detailed experimental protocols for its application, and visualize its role in relevant biochemical workflows.

Core Concepts and Chemical Properties

This compound is a versatile molecule featuring three key components: a benzaldehyde (B42025) group, a six-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine. This unique architecture allows for the sequential and controlled conjugation of two different molecules. The benzaldehyde moiety provides a reactive handle for forming stable hydrazone or oxime linkages, while the Boc-protected amine, after deprotection, allows for stable amide bond formation. The hydrophilic PEG6 spacer enhances the solubility and bioavailability of the resulting conjugate in aqueous media, a critical attribute in drug development.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₇H₄₃NO₁₀ |

| Molecular Weight | 541.63 g/mol |

| CAS Number | 2055013-49-3 |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, and water |

| Purity | Typically ≥95% |

| Storage | Store at -20°C, desiccated |

| SMILES | O=CC1=CC=C(C=C1)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C[1] |

Functional Groups and Reactivity

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups, allowing for a stepwise conjugation strategy.

-

Benzaldehyde Group: This group reacts specifically with hydrazide and aminooxy moieties to form stable hydrazone or oxime bonds, respectively. This reaction, often referred to as "hydrazone/oxime ligation," is highly efficient and can be performed under mild, aqueous conditions.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions reveals a primary amine, which can then be coupled to a carboxylic acid using standard amide bond formation chemistry (e.g., EDC/NHS coupling).

The logical workflow for a two-step conjugation using this compound is depicted below.

Application in PROTAC Synthesis

This compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.

The general mechanism of action for a PROTAC is illustrated below.

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound conjugate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of TFA: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 1-2 hours).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

-

Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.

-

Neutralization (Optional, if free amine is required): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 2: Conjugation to a Hydrazide-Functionalized Molecule

This protocol outlines the procedure for conjugating the benzaldehyde moiety of this compound to a molecule containing a hydrazide group.

Materials:

-

This compound (or its conjugate from Protocol 1)

-

Hydrazide-functionalized molecule

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.0-7.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

HPLC system for reaction monitoring and purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound construct in the Reaction Buffer to a desired final concentration (e.g., 1-10 mM).

-

Dissolve the hydrazide-containing molecule in a minimal amount of DMF or DMSO and then dilute with the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the hydrazide-containing molecule to the solution of the Ald-Ph-PEG6-conjugate.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

-

Monitoring and Purification:

-

Monitor the formation of the hydrazone conjugate by reverse-phase HPLC.

-

Once the reaction is complete, purify the conjugate using preparative HPLC.

-

-

Final Product: Lyophilize the purified fractions to obtain the final product.

Conclusion

This compound is a valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, orthogonal reactivity, and the solubility-enhancing properties of its PEG chain make it a powerful tool for the construction of complex biomolecules like ADCs and PROTACs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this versatile reagent in research and development.

References

The Role of Ald-Ph-PEG6-Boc in PROTAC-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's native protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, as well as the overall physicochemical properties of the molecule.

This technical guide focuses on the Ald-Ph-PEG6-Boc linker, a versatile building block for PROTAC synthesis. This linker features an aldehyde group for covalent conjugation, a phenyl ring that imparts a degree of rigidity, a six-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide spatial separation, and a Boc-protected amine for orthogonal chemistry. We will delve into the mechanism of action of PROTACs utilizing such linkers, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to guide the rational design of next-generation protein degraders.

Core Mechanism of Action: PROTAC-Induced Protein Degradation

The fundamental mechanism of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further rounds of degradation.

The this compound linker plays a multifaceted role in this process:

-

Spatial Orientation: The length and flexibility of the PEG6 chain are crucial for optimizing the geometry of the ternary complex, ensuring that the E3 ligase is positioned productively to ubiquitinate the target protein.

-

Physicochemical Properties: The hydrophilic nature of the PEG component can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is critical for cell permeability and bioavailability. The phenyl group can contribute to favorable binding interactions within the ternary complex.

-

Synthetic Versatility: The aldehyde and Boc-protected amine functionalities allow for controlled, sequential conjugation of the POI and E3 ligase ligands, providing a modular approach to PROTAC synthesis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for the development and evaluation of a novel PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC evaluation.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide illustrative data for PROTACs targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4), demonstrating how linker composition can influence degradation potency. While specific data for PROTACs using the exact this compound linker is not available in the public domain, the data presented for PEGylated linkers of varying lengths serves as a guide for expected performance.

Table 1: Illustrative Degradation Efficacy of AR-Targeting PROTACs with Varying Linker Lengths

| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| AR-PROTAC-1 | Phenyl-PEG4 | 5.2 | >95 | VCaP |

| AR-PROTAC-2 | Phenyl-PEG5 | 1.8 | >95 | VCaP |

| AR-PROTAC-3 | Phenyl-PEG6 | 3.1 | >95 | VCaP |

| AR-PROTAC-4 | Phenyl-PEG7 | 8.9 | >90 | VCaP |

Data is illustrative and compiled from publicly available information on similar PROTAC structures.

Table 2: Illustrative Degradation Efficacy of BRD4-Targeting PROTACs with Varying Linker Lengths

| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4-PROTAC-1 | Phenyl-PEG4 | 25 | 92 | HeLa |

| BRD4-PROTAC-2 | Phenyl-PEG5 | 10 | >98 | HeLa |

| BRD4-PROTAC-3 | Phenyl-PEG6 | 18 | >95 | HeLa |

| BRD4-PROTAC-4 | Phenyl-PEG7 | 45 | 88 | HeLa |

Data is illustrative and compiled from publicly available information on similar PROTAC structures.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis involving an initial reductive amination followed by an amide coupling.

Materials:

-

This compound

-

Amine-functionalized POI ligand

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Carboxylic acid-functionalized E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Step 1: Reductive Amination a. Dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in DCE. b. Add STAB (1.5 eq) to the mixture and stir at room temperature for 12-16 hours. c. Monitor the reaction by LC-MS. Upon completion, quench the reaction with saturated sodium bicarbonate solution. d. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the resulting POI-linker intermediate by flash column chromatography.

-

Step 2: Boc Deprotection a. Dissolve the purified intermediate in a 1:1 mixture of TFA and DCM. b. Stir at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Step 3: Amide Coupling a. Dissolve the deprotected POI-linker intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF. b. Add HATU (1.3 eq) and DIPEA (3.0 eq) to the reaction mixture. c. Stir at room temperature for 4-6 hours, monitoring progress by LC-MS. d. Upon completion, purify the final PROTAC product by preparative HPLC. e. Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the levels of the target protein in cells following PROTAC treatment to determine DC50 and Dmax values.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

-

Immunoblotting: a. Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The this compound linker represents a valuable and versatile tool in the design and synthesis of PROTACs. Its constituent parts—the reactive aldehyde, the semi-rigid phenyl group, the solubilizing PEG chain, and the protected amine—provide a balanced set of properties that can be leveraged to create potent and selective protein degraders. The systematic evaluation of linker length and composition, guided by the quantitative and methodological frameworks presented in this guide, is essential for the successful development of novel PROTAC-based therapeutics. As our understanding of the "linkerology" of PROTACs continues to expand, the rational design of linkers like this compound will be a key driver of innovation in the field of targeted protein degradation.

The Pivotal Role of the PEG6 Linker in Ald-Ph-PEG6-Boc for Targeted Protein Degradation

For Immediate Release

In the rapidly evolving landscape of targeted therapeutics, the intricate design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount to their success. At the heart of these molecules lies the linker, a component that dictates spatial orientation, solubility, and overall efficacy. This technical guide delves into the specific functions of the Ald-Ph-PEG6-Boc linker, dissecting the critical role of its polyethylene (B3416737) glycol (PEG) component in the context of PROTACs, a revolutionary approach to targeted protein degradation.

Core Components and Their Functions

The this compound molecule is a heterobifunctional linker designed for the modular synthesis of PROTACs. It comprises three key functional moieties:

-

Ald-Ph (Benzaldehyde): This aromatic aldehyde group serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI). The reaction typically proceeds through the formation of a stable bond, such as a hydrazone or oxime, with a corresponding functional group on the POI ligand.[1]

-

PEG6 Linker: A polyethylene glycol chain consisting of six ethylene (B1197577) glycol units. This central component is crucial for the overall performance of the resulting PROTAC molecule.

-

Boc (tert-butyloxycarbonyl): This is a common protecting group for an amine functionality. In the context of PROTAC synthesis, the Boc group prevents the amine from participating in unintended side reactions during the coupling of the other components. It is typically removed in a later synthetic step to allow for the attachment of an E3 ligase-recruiting ligand.

The Multifaceted Role of the PEG6 Linker

The PEG6 linker is not merely a passive spacer; it plays an active and critical role in several key aspects of PROTAC function:

1. Optimizing Ternary Complex Formation: The primary mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the linker are critical in achieving a productive ternary complex geometry that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. A PEG6 linker provides a specific length and degree of flexibility that can be optimal for certain target protein and E3 ligase pairs, enabling efficient ubiquitination.

2. Enhancing Solubility and Permeability: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG6 linker significantly improves the overall solubility of the PROTAC, which is crucial for its formulation and bioavailability.[2] While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and improving its ability to traverse cellular membranes.

3. Modulating Physicochemical Properties: The inclusion of a PEG6 linker influences key physicochemical parameters of the PROTAC molecule. As illustrated in the table below, increasing the PEG linker length generally leads to a higher molecular weight and topological polar surface area (TPSA), while decreasing the calculated octanol-water partition coefficient (cLogP). These modifications can have a profound impact on the drug-like properties of the PROTAC.

| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| PEG3 | 850.4 | 3.2 | 180.5 | 4 | 12 |

| PEG4 | 894.5 | 3.0 | 190.8 | 4 | 13 |

| PEG5 | 938.6 | 2.8 | 201.1 | 4 | 14 |

| PEG6 | 982.7 | 2.6 | 211.4 | 4 | 15 |

| This data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs. |

4. Impact on Degradation Efficacy: The length of the PEG linker has a direct and often dramatic effect on the degradation potency (DC50) and maximal degradation (Dmax) of the target protein. As shown in the table below, systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a specific PROTAC system.

| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PEG3 | 50 | 85 | HeLa |

| PEG4 | 25 | 95 | HeLa |

| PEG5 | 10 | >98 | HeLa |

| PEG6 | 30 | 90 | HeLa |

| This data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs. DC50 and Dmax values are cell-line dependent. |

Experimental Protocols

The evaluation of a PROTAC synthesized using an this compound linker involves a series of key experiments to determine its efficacy and mechanism of action.

PROTAC Synthesis via Oxime Ligation ("Split PROTAC" Approach)

A modern and efficient method for PROTAC synthesis involves the "split PROTAC" approach, where the aldehyde functionality of the linker is reacted with an alkoxyamine-modified ligand.

Protocol:

-

Preparation of Ligand-Linker Conjugate: The this compound linker is deprotected to reveal the amine, which is then conjugated to an E3 ligase ligand.

-

Preparation of POI Ligand: The protein of interest (POI) ligand is functionalized with an alkoxyamine group.

-

Oxime Ligation: The aldehyde-functionalized E3 ligase-linker conjugate is mixed with the alkoxyamine-functionalized POI ligand. The reaction is typically carried out in a suitable solvent at room temperature.

-

Purification: The resulting PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC).

Western Blot Analysis of Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

Protocol:

-

Cell Culture and Treatment: Plate cells expressing the target protein and treat them with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: Lyse the cells to release the proteins and quantify the total protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation relative to a control.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Förster Resonance Energy Transfer (FRET): This assay measures the proximity of two fluorescently labeled proteins (the POI and the E3 ligase) upon the addition of the PROTAC.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where the formation of the ternary complex brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with the binding events, providing thermodynamic parameters of the ternary complex formation.

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex in real-time.

Visualizing the Workflow and Signaling Pathway

Caption: A simplified workflow for the synthesis of a PROTAC using this compound via an oxime ligation strategy.

Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.

Conclusion

The this compound linker is a versatile and powerful tool in the rational design and synthesis of PROTACs. The PEG6 component is a critical determinant of the resulting PROTAC's physicochemical properties and biological activity. Its ability to enhance solubility, modulate permeability, and, most importantly, facilitate the formation of a productive ternary complex underscores the pivotal role of the linker in the success of targeted protein degradation strategies. A thorough understanding and empirical optimization of the linker are essential for the development of next-generation therapeutics that can address a wide range of diseases by targeting previously "undruggable" proteins.

References

An In-depth Technical Guide to the Boc Protecting Group Chemistry in Ald-Ph-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Ald-Ph-PEG6-Boc, is a critical tool in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a terminal benzaldehyde (B42025) for reaction with aminooxy- or hydrazide-functionalized molecules, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group plays a pivotal role, enabling a modular and sequential synthetic strategy by temporarily masking the reactivity of the terminal amine. This technical guide provides a comprehensive overview of the chemistry of the Boc protecting group in the context of this compound, including its structure, synthesis, deprotection, and application. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective use in research and development.

Core Concepts: The Strategic Role of the Boc Group in this compound

This compound is a cornerstone linker for the construction of complex biomolecular conjugates. Its utility stems from its trifunctional nature:

-

Benzaldehyde Group: Provides a reactive handle for chemoselective ligation with molecules containing aminooxy or hydrazide functionalities, forming stable oxime or hydrazone linkages, respectively.

-

PEG6 Spacer: The hexaethylene glycol chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate. It also provides a flexible spacer to mitigate steric hindrance between conjugated molecules.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine. This protection is crucial for multi-step syntheses, allowing for the selective reaction of the benzaldehyde group while the amine remains unreactive. The Boc group is stable under a wide range of non-acidic conditions, including those typically used for amide bond formation and other common conjugation chemistries.

The sequential nature of its reactivity makes this compound an ideal building block for PROTACs, where one ligand is first attached via the aldehyde, followed by Boc deprotection and coupling of the second ligand to the newly exposed amine.

Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C₂₇H₄₄N₂O₉ | Calculated based on the structure. |

| Molecular Weight | 556.65 g/mol | Calculated based on the structure. |

| Appearance | White to off-white solid or viscous oil | Typical appearance for PEGylated compounds of this molecular weight. |

| Solubility | Soluble in DMSO, DMF, Dichloromethane. Limited solubility in water. | The PEG chain enhances aqueous solubility, but the aromatic and Boc groups contribute to hydrophobicity. Solubility in aqueous buffers may require co-solvents.[1] |

| Stability | Stable under neutral and basic conditions. Acid-labile. | The Boc group is readily cleaved under acidic conditions. The benzaldehyde moiety can be susceptible to oxidation over long-term storage.[2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available Boc-NH-PEG6-OH and 4-formylbenzoic acid.

Diagram of Synthetic Pathway

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Boc-NH-PEG6-OH

-

4-Formylbenzoic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Activation of 4-Formylbenzoic Acid:

-

In a round-bottom flask, dissolve 4-formylbenzoic acid (1.2 equivalents) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester. The reaction progress can be monitored by TLC.

-

-

Amide Coupling:

-

In a separate flask, dissolve Boc-NH-PEG6-OH (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution of Boc-NH-PEG6-OH.

-

Slowly add the solution of the activated 4-formylbenzoate to the Boc-NH-PEG6-OH solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow oil or solid.

-

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (HPLC) | >95% |

Boc Protecting Group Chemistry

Boc Protection

The Boc group is introduced to protect the primary amine of the PEG linker, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This protection is usually performed on a precursor molecule before the introduction of the benzaldehyde moiety.

Boc Deprotection

The removal of the Boc group is a critical step to unmask the amine for subsequent conjugation. This is achieved under acidic conditions.[][5]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (B28343) (for co-evaporation)

-

Saturated aqueous sodium bicarbonate (optional, for neutralization)

Procedure:

-

Dissolution: Dissolve this compound in DCM in a round-bottom flask.

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. The deprotected product will have a lower Rf value on TLC.

-

Work-up:

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To ensure complete removal of TFA, co-evaporate the residue with toluene (3x).

-

The resulting deprotected amine is obtained as a TFA salt and can often be used directly in the next step.

-

-

Neutralization (Optional):

-

If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution to neutralize the TFA salt.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

-

Quantitative Data for Deprotection:

| Reagent | Concentration (v/v) | Solvent | Temperature | Time (hours) | Typical Outcome |

| TFA | 20-50% | DCM | Room Temp. | 1-2 | Quantitative deprotection. Product is TFA salt. |

| HCl | 4 M | Dioxane | Room Temp. | 2-4 | Effective, but may be harsher for some substrates. |

Application in PROTAC Synthesis: An Experimental Workflow

This compound is ideally suited for the modular synthesis of PROTACs. The following workflow illustrates its use in conjugating a POI (Protein of Interest) ligand and an E3 ligase ligand.

Workflow Diagram

Caption: Experimental workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis

Step 1: Oxime Ligation to POI Ligand

-

Dissolve the aminooxy-functionalized POI ligand and this compound (1.1 equivalents) in a suitable buffer (e.g., 100 mM acetate buffer, pH 4.5-5.5).

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Purify the resulting POI Ligand-Linker-Boc conjugate by reverse-phase HPLC.

Step 2: Boc Deprotection

-

Follow the Boc deprotection protocol described in Section 4.2. to obtain the POI Ligand-Linker-NH₂ as a TFA salt.

Step 3: Coupling of E3 Ligase Ligand

-

Activate the carboxylic acid group on the E3 ligase ligand using EDC/NHS (as described in the synthesis of the linker).

-

Dissolve the POI Ligand-Linker-NH₂ TFA salt in anhydrous DMF and add DIPEA to neutralize the salt.

-

Add the activated E3 ligase ligand to the solution of the deprotected intermediate.

-

Stir the reaction at room temperature overnight.

-

Monitor the formation of the final PROTAC by LC-MS.

-

Purify the final PROTAC by reverse-phase HPLC.

Conclusion

This compound is a versatile and powerful heterobifunctional linker that facilitates the streamlined synthesis of complex bioconjugates, most notably PROTACs. The strategic use of the Boc protecting group allows for a modular and controlled synthetic approach, ensuring high yields and purity of the final product. A thorough understanding of the chemistry of the Boc group, including its stability and deprotection kinetics, is essential for its successful implementation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creativepegworks.com [creativepegworks.com]

The Aldehyde Functional Group in Ald-Ph-PEG6-Boc: A Technical Guide to its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, particularly in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is paramount. The heterobifunctional linker, Ald-Ph-PEG6-Boc, has emerged as a versatile tool, offering a unique combination of a reactive aldehyde, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine. This guide provides an in-depth technical overview of the reactivity of the aromatic aldehyde functional group within the this compound molecule, focusing on its application in forming stable covalent linkages.

The core of this compound's utility lies in the electrophilic nature of its benzaldehyde (B42025) moiety. This aromatic aldehyde is readily targeted by a range of nucleophiles, enabling the formation of diverse and stable conjugates. The presence of the six-unit PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a modular and controlled synthetic strategy, where the aldehyde can be reacted chemoselectively before deprotection and subsequent functionalization of the amine. This document will delve into the key reactions of the aldehyde group, provide quantitative data to inform experimental design, and present detailed protocols for common conjugation and deprotection procedures.

Core Reactivity of the Aromatic Aldehyde

The benzaldehyde group in this compound is a key reactive handle for bioconjugation. Its reactivity is primarily centered around nucleophilic addition to the carbonyl carbon. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon. The aromatic nature of the phenyl ring influences the reactivity through electronic effects. The principal reactions leveraging this aldehyde functionality are oxime ligation, hydrazone formation, and reductive amination.

Oxime Ligation

Oxime ligation is a highly chemoselective reaction between an aldehyde and an aminooxy group (-ONH₂) to form a stable oxime bond (-C=N-O-). This reaction is widely favored in bioconjugation due to the exceptional stability of the resulting linkage under physiological conditions.[1]

Reaction Scheme:

This compound + R-ONH₂ ⇌ Ald-Ph-PEG6-N(H)-O-R (hemiaminal intermediate) → Ald-Ph-PEG6-N=O-R (oxime) + H₂O

The reaction proceeds via a hemiaminal intermediate, and the rate-limiting step is typically the acid-catalyzed dehydration of this intermediate. While the optimal pH for oxime ligation is around 4.5, the reaction can be significantly accelerated at neutral pH (physiologically relevant) through the use of nucleophilic catalysts like aniline (B41778) and its derivatives.[2]

The kinetics of oxime ligation are influenced by pH, reactant concentrations, and the presence of a catalyst. The following table summarizes second-order rate constants for reactions involving benzaldehyde derivatives, which are structurally analogous to the reactive moiety in this compound.

| Reaction Conditions | Reactants | Catalyst (Concentration) | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Equilibrium Constant (Keq) (M⁻¹) | Reference |

| pH 7.0, Room Temperature | Benzaldehyde + Aminooxyacetyl-peptide | Aniline (100 mM) | 8.2 ± 1.0 | >10⁸ | [3] |

| pH 7.0, Room Temperature | Aldehyde-functionalized protein + Aminooxy-PEG | p-Phenylenediamine (pPDA) | 330 x 10⁻³ | Not Reported | [4] |

| pH 7.0, Room Temperature | Aldehyde-functionalized protein + Aminooxy-PEG | Aniline | 20 x 10⁻³ | Not Reported | [4] |

| pH 7.3, Room Temperature | Citral + Dansyl-aminooxy | m-Phenylenediamine (B132917) (mPDA) (50 mM) | 27.0 | Not Reported | [5] |

| pH 7.3, Room Temperature | Citral + Dansyl-aminooxy | Aniline (50 mM) | 10.3 | Not Reported | [5] |

Note: The reactivity of this compound is expected to be in a similar range to these benzaldehyde derivatives under the specified conditions.

This protocol describes the general procedure for conjugating an aminooxy-functionalized molecule to this compound.

Materials:

-

This compound

-

Aminooxy-functionalized molecule (e.g., protein, peptide, small molecule)

-

Reaction Buffer: 100 mM Sodium Phosphate or Sodium Acetate (B1210297), pH 6.5-7.5

-

Catalyst Stock Solution: 1 M Aniline or m-phenylenediamine (mPDA) in DMSO or DMF

-

Quenching solution (optional)

-

Purification system (e.g., HPLC, FPLC, dialysis)

Procedure:

-

Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the aminooxy-functionalized molecule in the reaction buffer.

-

Add the this compound solution to the aminooxy-functionalized molecule solution to achieve a desired molar excess (typically 1.5 to 10-fold).

-

To accelerate the reaction, add the catalyst stock solution to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

-

Monitor the reaction progress by an appropriate analytical technique such as LC-MS or HPLC until the desired conversion is achieved.

-

If necessary, quench the reaction by adding an excess of a scavenger molecule (e.g., an aminooxy-containing compound to consume unreacted aldehyde).

-

Purify the resulting conjugate using a suitable method based on the properties of the product (e.g., size exclusion chromatography, reverse-phase HPLC, or dialysis).

Hydrazone Formation

Hydrazone formation involves the reaction of the aldehyde group with a hydrazine (B178648) or hydrazide derivative to form a hydrazone linkage (-C=N-NH-). This reaction is also highly chemoselective and proceeds under mild conditions. However, the resulting hydrazone bond is generally less stable to hydrolysis compared to an oxime bond, particularly at acidic pH.[5][6] This pH-dependent stability can be advantageous for applications requiring payload release in acidic environments, such as the endosomes or lysosomes of cells.

Reaction Scheme:

This compound + R-NH-NH₂ ⇌ Ald-Ph-PEG6-N(H)-NH-R (carbinolamine intermediate) → Ald-Ph-PEG6-N=N-R (hydrazone) + H₂O

Similar to oxime ligation, the reaction is reversible and the equilibrium can be influenced by reactant concentrations and pH. Aniline catalysis can also be employed to accelerate hydrazone formation.[3]

The kinetics of hydrazone formation are rapid, and the stability of the resulting linkage is a critical consideration.

| Parameter | Reactants | Conditions | Value | Reference |

| Kinetics | ||||

| Second-Order Rate Constant (k₁) | Benzaldehyde + 6-Hydrazinopyridyl-peptide | pH 4.5, uncatalyzed | 3.0 ± 0.3 M⁻¹s⁻¹ | [3] |

| Second-Order Rate Constant (k₁) | Benzaldehyde + 6-Hydrazinopyridyl-peptide | pH 7.0, 100 mM Aniline | 170 ± 10 M⁻¹s⁻¹ | [3] |

| Second-Order Rate Constant (k₁) | Benzaldehyde + 6-Hydrazinopyridyl-peptide | pH 4.5, 100 mM Aniline | 2000 ± 100 M⁻¹s⁻¹ | [3] |

| Stability | ||||

| Equilibrium Constant (Keq) | Benzaldehyde + 6-Hydrazinopyridyl-peptide | pH 4.5, uncatalyzed | (0.88 ± 0.04) x 10⁶ M⁻¹ | [3] |

| Equilibrium Constant (Keq) | Benzaldehyde + 6-Hydrazinopyridyl-peptide | pH 7.0, 100 mM Aniline | (2.3 ± 0.1) x 10⁶ M⁻¹ | [3] |

| Hydrolysis Rate Constant (k_hydrolysis) at pD 7.0 (relative to oxime) | Isostructural Methylhydrazone vs. Oxime | pD 7.0 | ~600-fold faster hydrolysis than oxime | [5] |

| Hydrolysis Rate Constant (k_hydrolysis) at pD 7.0 (relative to oxime) | Isostructural Acetylhydrazone vs. Oxime | pD 7.0 | ~300-fold faster hydrolysis than oxime | [5] |

Note: The reactivity and stability of the hydrazone formed with this compound will be comparable to these benzaldehyde-derived systems.

This protocol outlines the general steps for conjugating a hydrazide-functionalized molecule to this compound.

Materials:

-

This compound

-

Hydrazide-functionalized molecule

-

Reaction Buffer: 100 mM Sodium Acetate, pH 5.0-6.0 or 100 mM Sodium Phosphate, pH 6.0-7.0

-

Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the this compound in the reaction buffer. An organic co-solvent may be used if necessary to aid solubility.

-

Dissolve the hydrazide-functionalized molecule in the reaction buffer.

-

Combine the two solutions with gentle mixing. A 1.5 to 5-fold molar excess of the hydrazide component is typically used.

-

Allow the reaction to proceed at room temperature for 1 to 12 hours.

-

Monitor the formation of the hydrazone conjugate by LC-MS or HPLC.

-

Once the reaction has reached the desired level of completion, the product can be purified, typically by reverse-phase HPLC.

Reductive Amination

Reductive amination is a two-step, one-pot process that converts the aldehyde into a stable secondary amine. First, the aldehyde reacts with a primary amine to form a reversible imine (Schiff base). In the second step, a mild reducing agent, added in situ, reduces the imine to a stable amine linkage.

Reaction Scheme:

Step 1 (Imine Formation): this compound + R-NH₂ ⇌ Ald-Ph-PEG6-N=R (Imine/Schiff Base) + H₂O Step 2 (Reduction): Ald-Ph-PEG6-N=R + [Reducing Agent] → Ald-Ph-PEG6-NH-R (Secondary Amine)

A key advantage of this method is the high stability of the resulting amine bond. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they selectively reduce the imine in the presence of the starting aldehyde.[7]

The yield of reductive amination is typically high, provided that the imine formation is favored and an appropriate reducing agent is used.

| Reaction Type | Substrates | Reducing Agent | Solvent | Yield | Reference |

| Reductive Amination of Aldehydes | Various aldehydes and primary amines | NaBH₃CN | Methanol | Good to Excellent | [7] |

| Reductive Amination of Aldehydes | Benzaldehyde and Aniline | NaBH₄ | Glycerol | 97% | [8] |

| PEGylation of Lysozyme (B549824) via Reductive Amination | PEG acetaldehyde (B116499) and Lysozyme amino groups | NaBH₃CN | Aqueous Acid | High |

Note: High yields are expected for the reductive amination of this compound with primary amines.

This protocol provides a general method for the reductive amination of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine-containing molecule

-

Anhydrous solvent (e.g., Methanol, Dichloromethane, or THF)

-

Mild acid catalyst (e.g., Acetic Acid)

-

Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Purification system (e.g., flash chromatography)

Procedure:

-

Dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in the anhydrous solvent.

-

Add a catalytic amount of acetic acid (e.g., 1-5% v/v) to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add the reducing agent (1.5-2 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

-

Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride or water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Role and Removal of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group in this compound serves as a temporary shield for the terminal amine. This protection is crucial for preventing the amine from participating in undesired side reactions, thus ensuring that the aldehyde end of the linker reacts with the desired nucleophile. The Boc group is stable to a wide range of reaction conditions, including those used for oxime ligation, hydrazone formation, and reductive amination.

Once the desired conjugation at the aldehyde terminus is complete, the Boc group can be efficiently removed under acidic conditions to reveal the primary amine. This newly deprotected amine is then available for subsequent conjugation reactions, enabling the stepwise assembly of complex bioconjugates like PROTACs.

Experimental Protocol: Boc Deprotection

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA).

Materials:

-

Boc-protected PEGylated conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., to a concentration of 0.1 M).

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in DCM and carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt and may be used directly in the next step or further purified.

Conclusion

The aldehyde functional group in this compound offers a robust and versatile platform for the synthesis of complex bioconjugates. Through reactions such as oxime ligation, hydrazone formation, and reductive amination, researchers can form stable and well-defined linkages to a variety of molecules. The choice of reaction chemistry can be tailored to the desired stability of the final conjugate, with oximes offering high stability and hydrazones providing a pH-labile option. The integral Boc protecting group enables a strategic, stepwise approach to synthesis. This guide provides the foundational knowledge, quantitative data from analogous systems, and practical protocols to empower researchers in leveraging the full potential of this compound in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Ald-Ph-PEG6-Boc in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ald-Ph-PEG6-Boc, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the behavior of this linker in aqueous environments is critical for its effective handling, reaction optimization, formulation, and the overall success of drug development programs. While specific quantitative data for this compound is not extensively published, this guide consolidates information based on the well-understood properties of its constituent chemical moieties—the benzaldehyde (B42025), the polyethylene (B3416737) glycol (PEG) chain, and the tert-butyloxycarbonyl (Boc) protecting group—and outlines standard experimental protocols for its characterization.

Core Concepts: Structural Impact on Physicochemical Properties

This compound is a heterobifunctional linker designed with distinct chemical features that govern its solubility and stability. The molecule consists of a benzaldehyde group for reaction with aminooxy or hydrazide moieties, a six-unit polyethylene glycol (PEG6) chain to enhance hydrophilicity, and a Boc-protected amine. The PEG linker is a key component for increasing the solubility of compounds in aqueous media[1]. The overall solubility is a balance between the hydrophobic phenyl and Boc groups and the hydrophilic PEG chain.

Solubility Profile

The presence of the PEG6 chain is expected to confer significant aqueous solubility to this compound[1]. However, the terminal hydrophobic groups (phenyl and Boc) will influence its behavior in different solvent systems. Based on data for similar PEGylated molecules, a general qualitative solubility profile can be predicted[2].

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for dissolving a wide range of organic molecules. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, effective for solvating polar and nonpolar compounds. | |

| Acetonitrile (B52724) (ACN) | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The hydrophobic components of the molecule facilitate solubility. |

| Protic | Water / Aqueous Buffers | Soluble | The dominant PEG6 chain imparts significant hydrophilicity[3]. |

| Methanol | Soluble | A polar protic solvent that can solvate both polar and nonpolar parts of the molecule. |

Note: "Soluble" indicates that the compound is likely to dissolve, but the exact concentration for saturation may vary. For precise applications, quantitative solubility determination is essential.

Stability Characteristics

The stability of this compound is primarily dictated by the chemical lability of the Boc-protecting group and the potential for degradation of the PEG chain and the benzaldehyde moiety.

Table 2: Factors Influencing the Stability of this compound

| Condition | Potential Effect | Mechanism |

| Acidic pH (pH < 4) | Low Stability | Cleavage of the Boc-protecting group, exposing the primary amine[4][5]. |

| Neutral pH (pH 6-8) | High Stability | The Boc group and PEG chain are generally stable at neutral pH[4]. |

| Basic pH (pH > 9) | Moderate to High Stability | The amide and ether linkages are generally stable under mild basic conditions[4]. |

| Elevated Temperature | Low Stability | Increased risk of thermal degradation of the PEG chain[4]. |

| Oxidizing Agents | Low Stability | The PEG chain can undergo oxidative degradation[4]. The benzaldehyde can be oxidized to a carboxylic acid. |

| Plasma Enzymes | Potential Instability | Esterases or amidases in plasma could potentially cleave parts of the molecule, though this specific structure may be relatively stable[6][7]. |

Experimental Protocols

To accurately determine the solubility and stability of this compound for specific applications, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound in an aqueous buffer[3].

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess undissolved solid.

-

Sample Preparation: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility under the specified conditions.

Protocol 2: In Vitro Stability Assessment in Aqueous Buffers

This protocol assesses the chemical stability of this compound at different pH values over time.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubation Solutions: Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 7.4, and 9).

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µM). Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the percentage of the remaining this compound against time to determine its half-life (t½) at each pH condition.

Protocol 3: Plasma Stability Assay

This assay evaluates the stability of the compound in the presence of plasma enzymes[6][8].

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Plasma Incubation: In a 96-well plate, add plasma (e.g., human, mouse) and pre-incubate at 37°C.

-

Initiate Reaction: Add the stock solution to the plasma to a final concentration of approximately 1 µM.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing cold acetonitrile with an internal standard to precipitate proteins.

-

Sample Processing: Vortex and centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Calculate the half-life of the compound in plasma.

Visualizations

Diagrams created using Graphviz provide a clear visual representation of the molecule, experimental workflows, and potential degradation pathways.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Potential degradation pathways of this compound.

References

- 1. Ald-Ph-PEG6-acid, 2055013-55-1 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Amino Protecting Groups Stability [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Ald-Ph-PEG6-Boc: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD offers the complete removal of the target protein, providing a powerful and often more durable therapeutic effect. One of the most prominent TPD approaches is the use of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the proteasome, the cell's protein degradation machinery.

The Role of Ald-Ph-PEG6-Boc as a PROTAC Linker

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. The linker's composition also affects the overall physicochemical properties of the PROTAC, such as its solubility and cell permeability.

This compound is a versatile, heterobifunctional linker designed for the synthesis of PROTACs. Its structure consists of:

-

Aldehyde (Ald): A reactive functional group that can readily form a stable bond with an appropriate nucleophile, such as an aminooxy or hydrazide group, on a POI or E3 ligase ligand.

-

Phenyl (Ph): A rigid aromatic group that can influence the linker's conformation and spacing.

-

PEG6: A six-unit polyethylene (B3416737) glycol chain that enhances the linker's hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. The PEG chain also provides flexibility and optimal length to span the distance between the POI and the E3 ligase.

-

Boc: A tert-butyloxycarbonyl protecting group on a terminal amine. This protecting group allows for a stepwise and controlled synthesis of the PROTAC. The Boc group can be easily removed under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand.

Physicochemical Properties and Data

Quantitative data for PROTACs synthesized using this compound is highly dependent on the specific POI and E3 ligase ligands used. The following table provides the key physicochemical properties of the this compound linker itself.

| Property | Value |

| Chemical Formula | C₂₇H₄₅NO₁₀ |

| Molecular Weight | 543.65 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and Methanol (B129727) |

| Storage | Store at -20°C for long-term stability |

The efficacy of a PROTAC is typically measured by its ability to induce the degradation of the target protein. Key parameters include:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

The following is a template for presenting degradation data for a hypothetical PROTAC synthesized using this compound.

| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |

| e.g., MCF-7 | e.g., ERα | e.g., CRBN | Data | Data |

| e.g., LNCaP | e.g., AR | e.g., VHL | Data | Data |

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized protocols for the key steps.

Protocol 1: Coupling of this compound to an Aminooxy- or Hydrazide-Modified Ligand

This protocol describes the reaction of the aldehyde group of the linker with an aminooxy or hydrazide functional group on either the POI ligand or the E3 ligase ligand.

Materials:

-

This compound

-

Aminooxy- or hydrazide-modified ligand (POI or E3 ligase)

-

Anhydrous methanol or ethanol (B145695)

-

Glacial acetic acid (catalyst)

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools (e.g., LC-MS, TLC)

Procedure:

-

Dissolve the aminooxy- or hydrazide-modified ligand (1.0 equivalent) in anhydrous methanol or ethanol in a reaction vessel.

-

Add this compound (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting Boc-protected intermediate by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for the subsequent coupling reaction.

Materials:

-

Boc-protected intermediate from Protocol 1

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools (e.g., LC-MS, TLC)

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM in a reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (10-20 equivalents) to the solution.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by LC-MS or TLC until the Boc group is completely removed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting deprotected intermediate is often used in the next step without further purification.

Protocol 3: Coupling of the Deprotected Intermediate to the Second Ligand

This protocol describes the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid group on the second ligand (either POI or E3 ligase).

Materials:

-

Deprotected intermediate from Protocol 2

-

Carboxylic acid-functionalized ligand (POI or E3 ligase)

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

Analytical and purification tools (e.g., LC-MS, HPLC)

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF in a reaction vessel.

-

Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vessel, dissolve the deprotected intermediate from Protocol 2 (1.1 equivalents) in anhydrous DMF.

-

Add the solution of the deprotected intermediate to the activated carboxylic acid solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC Mechanism of Action: Signaling Pathway

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Physicochemical Properties and Cell Permeability of Ald-Ph-PEG6-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG6-Boc is a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, incorporating a phenyl aldehyde group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, provides a versatile scaffold for conjugating different molecular entities. Understanding the physicochemical properties of this linker is paramount for predicting its behavior in biological systems, especially its ability to cross cell membranes and reach intracellular targets. This technical guide provides a comprehensive overview of the estimated physicochemical properties of this compound and detailed experimental protocols for assessing its cell permeability.

Physicochemical Properties of this compound

Due to the limited availability of specific experimental data for this compound, the following properties are estimated based on its chemical structure and data from structurally similar molecules.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale |

| Chemical Structure | See Figure 1 | Comprises a benzaldehyde, a hexaethylene glycol spacer, and a Boc-protected amine. |

| Molecular Formula | C29H49NO10 | Calculated based on the known structure. |

| Molecular Weight | ~571.7 g/mol | Calculated based on the molecular formula. Similar structures like Ald-Ph-PEG2-NH-Boc and Ald-Ph-PEG3-NH-Boc have molecular weights of approximately 380.4 g/mol and 424.49 g/mol , respectively.[1][2] |

| Solubility | Likely soluble in a range of organic solvents and has some aqueous solubility. | The PEG chain enhances water solubility.[3] PEGs are soluble in water and many organic solvents like ethanol (B145695) and acetonitrile.[3] The phenyl and Boc groups contribute to solubility in organic solvents like DMSO, DMF, and DCM.[4] |

| Lipophilicity (LogP) | Moderate | The hydrophobic phenyl and Boc groups increase lipophilicity, while the hydrophilic PEG chain decreases it. The overall LogP is expected to be a balance of these opposing characteristics. The exact value would need experimental determination. |

| Stability | The Boc group is labile to acidic conditions.[5] The aldehyde group can be susceptible to oxidation.[6] | The Boc protecting group can be removed with strong acids like trifluoroacetic acid.[7] Aldehydes can be oxidized to carboxylic acids but are generally stable under neutral conditions.[8] The PEG chain is generally stable. |

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Experimental Protocols for Cell Permeability Assessment

The cell permeability of a compound is a critical determinant of its oral bioavailability and ability to reach intracellular targets. The following are standard in vitro methods to assess the permeability of this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive transcellular permeability.[9] It utilizes a lipid-infused artificial membrane to mimic the intestinal epithelium.

Protocol:

-

Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) is prepared. 5 µL of this solution is added to the filter of each well of a 96-well donor plate and allowed to impregnate the filter for at least 5 minutes.

-

Preparation of Donor Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically 10-100 µM).

-

Assay Setup: The acceptor plate is filled with buffer. The donor plate, containing the donor solution, is then placed on top of the acceptor plate, creating a "sandwich".

-

Incubation: The plate sandwich is incubated at room temperature for a defined period (typically 4-18 hours).

-

Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.

Caption: PAMPA Experimental Workflow.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions.

Protocol:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

-

Permeability Assay (Apical to Basolateral - A-B): The culture medium is replaced with a transport buffer. The donor solution containing this compound is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.

-

Permeability Assay (Basolateral to Apical - B-A): To assess active efflux, the experiment is also performed in the reverse direction, with the donor solution in the basolateral chamber and fresh buffer in the apical chamber.

-

Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The apparent permeability (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

-

Efflux Ratio: The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux transporters.

References

- 1. Ald-Ph-PEG2-NHBoc | C19H28N2O6 | CID 86291524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. biochempeg.com [biochempeg.com]

- 4. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Aldehyde - Wikipedia [en.wikipedia.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. PAMPA | Evotec [evotec.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. Caco-2 Permeability | Evotec [evotec.com]

An In-depth Technical Guide to Ternary Complex Formation with Ald-Ph-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of Ald-Ph-PEG6-Boc, a heterobifunctional linker, in the formation of ternary complexes for targeted protein degradation. We will delve into the core principles of Proteolysis Targeting Chimeras (PROTACs), the critical function of the linker in mediating the interaction between a target protein and an E3 ubiquitin ligase, and the methodologies used to characterize these interactions.

The PROTAC Mechanism and the Central Role of the Linker